Lovastatin Dimer

Übersicht

Beschreibung

Lovastatin Dimer is a derivative of Lovastatin, a well-known cholesterol-lowering agent. Lovastatin itself is a fungal metabolite derived from the fermentation product of Aspergillus terreus. It belongs to the class of statins, which are inhibitors of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis . The dimeric form of Lovastatin is of interest due to its potential implications in pharmaceutical formulations and its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Lovastatin Dimer involves the dimerization of Lovastatin under specific conditions. One method includes the treatment of Lovastatin with a mild base in a suitable solvent mixture to reduce the levels of dimeric impurities . This process ensures the purity of the this compound, making it suitable for further applications.

Industrial Production Methods: Industrial production of this compound typically involves continuous processes that integrate crystallization, spherical agglomeration, and filtration. These methods are designed to improve the processability and yield of the final product . The use of advanced techniques such as self-microemulsifying drug delivery systems (SMEDDS) and liquisolid systems has also been explored to enhance the bioavailability and dissolution of Lovastatin .

Analyse Chemischer Reaktionen

Types of Reactions: Lovastatin Dimer undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are crucial for its stability and efficacy in pharmaceutical formulations.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its monomeric forms.

Oxidation: Oxidative conditions can lead to the formation of oxidized derivatives of this compound.

Reduction: Reductive conditions can be used to modify the functional groups within the this compound molecule.

Major Products Formed: The major products formed from these reactions include monomeric Lovastatin, oxidized derivatives, and reduced forms of the compound. These products are often analyzed to understand the stability and reactivity of this compound .

Wissenschaftliche Forschungsanwendungen

Lovastatin Dimer has several scientific research applications across various fields:

Chemistry: It is used as a model compound to study dimerization reactions and the stability of dimeric forms of pharmaceuticals.

Biology: Research on this compound helps in understanding the biological activity and metabolism of statins.

Wirkmechanismus

Lovastatin Dimer exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This inhibition leads to a decrease in cholesterol biosynthesis in the liver, which in turn reduces the levels of low-density lipoprotein cholesterol in the bloodstream . The molecular targets of this compound include the active site of the enzyme, where it competes with the natural substrate, hydroxymethylglutaryl-coenzyme A .

Vergleich Mit ähnlichen Verbindungen

Simvastatin: A semisynthetic derivative of Lovastatin with similar cholesterol-lowering effects.

Atorvastatin: Another statin with a higher potency and longer duration of action.

Pravastatin: A statin with a different metabolic profile and fewer drug interactions.

Uniqueness of Lovastatin Dimer: this compound is unique due to its dimeric structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. The dimeric form may also exhibit different stability and solubility characteristics, making it a valuable compound for pharmaceutical research and development .

Biologische Aktivität

Lovastatin Dimer, a derivative of the well-known statin lovastatin, has garnered attention for its biological activity, particularly in cholesterol metabolism and potential therapeutic applications. This article explores the compound's mechanism of action, pharmacokinetics, and various biological effects, supported by relevant data and case studies.

This compound primarily functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a critical role in the mevalonate pathway , which is essential for cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces cholesterol production in the liver, leading to lower plasma cholesterol levels .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound results in decreased levels of mevalonate, a precursor for several vital biomolecules, including cholesterol and certain isoprenoids. This mechanism is crucial not only for lipid regulation but also for influencing various signaling pathways involved in cell proliferation and inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. It is noted that the compound's bioavailability can be affected by various factors such as formulation and environmental conditions during administration.

Biological Activity

This compound exhibits a range of biological activities beyond cholesterol-lowering effects:

- Anti-inflammatory Effects : Research indicates that Lovastatin can potentiate pro-inflammatory responses when combined with lipopolysaccharide (LPS) in vitro and in vivo. For instance, it significantly enhances the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 from macrophages .

- Anticancer Properties : Lovastatin has shown promise in inhibiting cancer cell viability across various types, including breast and lung cancers. It induces apoptosis and cell cycle arrest while enhancing the sensitivity of cancer cells to chemotherapeutic agents .

Case Studies

- Inflammatory Response Modulation : A study involving murine macrophages demonstrated that this compound increased cytokine release when cells were stimulated with LPS. This suggests a dual role where it can both lower cholesterol and modulate inflammatory responses, potentially impacting patients with inflammatory diseases .

- Cancer Treatment Synergy : In vitro studies have indicated that Lovastatin enhances the efficacy of conventional chemotherapy drugs. For example, combining Lovastatin with doxorubicin showed improved apoptosis rates in breast cancer cell lines compared to doxorubicin alone .

Data Table: Summary of Biological Activities

Eigenschaften

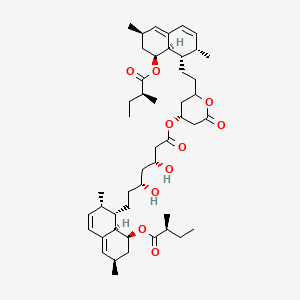

IUPAC Name |

[(4R)-2-[2-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O10/c1-9-29(5)47(53)57-41-21-27(3)19-33-13-11-31(7)39(45(33)41)17-15-35(49)23-36(50)24-43(51)56-38-25-37(55-44(52)26-38)16-18-40-32(8)12-14-34-20-28(4)22-42(46(34)40)58-48(54)30(6)10-2/h11-14,19-20,27-32,35-42,45-46,49-50H,9-10,15-18,21-26H2,1-8H3/t27-,28-,29-,30-,31-,32-,35+,36+,37?,38+,39-,40-,41-,42-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGUDHDMNATZDU-CRMSOXFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC(CC(CCC4C(C=CC5=CC(CC(C45)OC(=O)C(C)CC)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)OC(=O)C[C@@H](C[C@@H](CC[C@H]4[C@H](C=CC5=C[C@@H](C[C@@H]([C@H]45)OC(=O)[C@@H](C)CC)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857919 | |

| Record name | PUBCHEM_71749741 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149756-62-7 | |

| Record name | PUBCHEM_71749741 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.